2,5-Dinitrobenzoic acid
Overview
Description
2,5-Dinitrobenzoic acid is a chemical compound that is part of the dinitrobenzoic acids family. While the provided papers do not directly discuss 2,5-dinitrobenzoic acid, they do provide insights into the properties and reactions of closely related compounds, such as 3,5-dinitrobenzoic acid. These compounds are characterized by the presence of two nitro groups attached to a benzoic acid core, which significantly influences their chemical behavior and interactions with other molecules.
Synthesis Analysis
The synthesis of dinitrobenzoic acid derivatives, including 2,5-dinitrobenzoic acid, typically involves nitration reactions where benzoic acid is treated with nitric acid. The papers provided discuss the synthesis of related compounds, such as the formation of a 2:1 molecular complex between 3,5-dinitrobenzoic acid and 1,4-diiodobenzene, highlighting the role of iodo-nitro interactions . Another study describes the use of 3,5-dinitrobenzoic acid as a catalyst in the synthesis of unsaturated glycosides and in the tetrahydropyranylation of alcohols and phenols, indicating its potential as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular structure of dinitrobenzoic acids is influenced by the presence of nitro groups which can participate in various interactions. For instance, 3,5-dinitrobenzoic acid forms a supramolecular assembly with 1,4-diiodobenzene through iodo-nitro interactions . This suggests that the nitro groups in 2,5-dinitrobenzoic acid could also engage in specific interactions that define its molecular assembly and crystal structure.
Chemical Reactions Analysis
Dinitrobenzoic acids are involved in a range of chemical reactions due to their reactive nitro groups and the acidic nature of the benzoic acid moiety. The catalytic properties of 3,5-dinitrobenzoic acid in the synthesis of unsaturated glycosides and in the protection of alcohols and phenols are examples of the chemical utility of these compounds . These reactions are indicative of the types of chemical transformations that 2,5-dinitrobenzoic acid may also undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dinitrobenzoic acids are largely determined by their molecular structure. The presence of nitro groups contributes to their acidity and ability to form hydrogen bonds, which can lead to the formation of layered structures, as seen with 3,5-dinitrobenzoic acid and its derivatives . These properties are important for understanding the behavior of 2,5-dinitrobenzoic acid in various environments and its potential applications in materials science and organic synthesis.
Scientific Research Applications
Organic Synthesis : 2,5-Dinitrobenzoic acid is used as an intermediate in the preparation of various organic compounds. Langley (2003) demonstrated its role as an intermediate in the synthesis of 2-nitroso-5-nitrotoluene and 3,4-dinitrobenzoic acid, highlighting its importance in organic synthesis processes (Langley, 2003).
Coordination Chemistry : The compound has been studied for its ability to form coordination polymers with cobalt complexes. Pedireddi and Varughese (2004) reported on the synthesis and structural analysis of Co(II) complexes of 3,5-dinitrobenzoic acid, showing its potential in the creation of three-dimensional structures (Pedireddi & Varughese, 2004).
Crystallography : In crystallography, 2,5-Dinitrobenzoic acid is used to study crystal structures. Saunders, Nowell, and Winter (2017) explored its polymorphs using single crystal X-ray diffraction, contributing to our understanding of its crystalline properties (Saunders, Nowell, & Winter, 2017).
Electrochemistry : Gopal et al. (2013) investigated the electrochemical behavior of 3,5-Dinitrobenzoic acid at a Glassy carbon electrode. Their study provided insights into its reduction mechanism, demonstrating its potential in electrochemical applications (Gopal et al., 2013).
Optical and Mechanical Studies : Chandrasekaran et al. (2013) conducted growth, optical, and mechanical studies of 3,5-dinitrobenzoic acid single crystals. Their research highlighted its optical transmission properties and mechanical stability, suggesting potential applications in material science (Chandrasekaran et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMDNKRCCODWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060582 | |
Record name | Benzoic acid, 2,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitrobenzoic acid | |
CAS RN |
610-28-6 | |
Record name | 2,5-Dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dinitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DINITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dinitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U2ZZM3NHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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